molecular formula C6H12Cl2N2OS B1383713 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride CAS No. 2060041-93-0

2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride

Cat. No.: B1383713
CAS No.: 2060041-93-0
M. Wt: 231.14 g/mol
InChI Key: VUVPXNCZZJUSKU-UHFFFAOYSA-N
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Description

2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is a compound that has garnered significant interest in the scientific community due to its diverse properties and potential applications. This compound, also known by its IUPAC name, is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The molecular formula of this compound is C6H12Cl2N2OS, and it has a molecular weight of 231.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride typically involves the reaction of appropriate thiazole derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 2-aminothiazole with epichlorohydrin, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, this compound can interact with DNA, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

  • 2-Amino-3-(1,3-thiazol-4-yl)propan-1-ol dihydrochloride
  • 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride
  • 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol hydrochloride

Comparison: Compared to its similar compounds, 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-5-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS.2ClH/c7-5(3-9)1-6-2-8-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVPXNCZZJUSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060041-93-0
Record name 2-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
Reactant of Route 2
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
Reactant of Route 3
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
Reactant of Route 4
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
Reactant of Route 5
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
Reactant of Route 6
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride

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